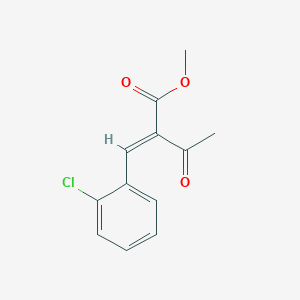

Methyl 2-(2-chlorobenzylidene)-3-oxobutanoate

Beschreibung

Contextualization within β-Keto Ester Chemistry and Activated Methylene (B1212753) Compounds

Methyl 2-(2-chlorobenzylidene)-3-oxobutanoate is fundamentally classified within two important families of organic compounds: β-keto esters and activated methylene compounds.

β-Keto Esters: These compounds are characterized by a ketone functional group at the β-position relative to an ester group. This arrangement imparts a unique reactivity to the molecule. Methyl acetoacetate (B1235776), a precursor to the title compound, is a classic example of a β-keto ester. atamanchemicals.com The presence of two carbonyl groups influences the acidity of the α-protons, making them susceptible to removal by a base. This class of compounds serves as a cornerstone in synthetic chemistry for building complex molecular frameworks.

Activated Methylene Compounds: An activated methylene compound contains a methylene group (-CH2-) positioned between two electron-withdrawing groups. wikipedia.org In the case of the precursor methyl acetoacetate, the methylene group is flanked by a keto group and an ester group. This structural feature renders the methylene protons unusually acidic, as the resulting carbanion is stabilized by delocalization of the negative charge onto both adjacent carbonyl oxygen atoms. atamanchemicals.com This enhanced acidity is the defining characteristic of activated methylene compounds, making them excellent nucleophiles in a variety of carbon-carbon bond-forming reactions, most notably condensation reactions. atamanchemicals.com

Structural Features and General Reactivity Profile of Benzylidene-Substituted β-Keto Esters

The structure of Methyl 2-(2-chlorobenzylidene)-3-oxobutanoate is the result of a Knoevenagel condensation between an activated methylene compound (methyl acetoacetate) and an aromatic aldehyde (2-chlorobenzaldehyde). wikipedia.org This reaction creates a distinctive α,β-unsaturated carbonyl system, which dictates the compound's general reactivity.

Key Structural Features:

Conjugated System: The molecule possesses a conjugated system of pi electrons extending from the benzene (B151609) ring across the benzylidene double bond to the keto and ester carbonyl groups. This conjugation is a primary determinant of its chemical behavior.

α,β-Unsaturated Ketone: The core structure is an α,β-unsaturated ketone, a well-known reactive moiety in organic synthesis. wikipedia.org

Multiple Reactive Sites: The compound features several potential sites for chemical attack, including the carbon-carbon double bond (susceptible to nucleophilic addition) and the carbonyl carbons of the keto and ester groups.

This class of compounds, known as benzylidene-substituted β-keto esters, are versatile intermediates. Because of their α,β-unsaturated nature, they are excellent Michael acceptors, readily undergoing conjugate addition reactions with a wide range of nucleophiles. This reactivity allows for the introduction of diverse functionalities and the construction of complex carbon skeletons. The product of the condensation can exist as E and Z isomers, and while one may be more stable, interconversion is possible. nih.gov

Significance of the 2-Chlorobenzylidene Moiety in Chemical Transformations

The presence and position of the chlorine atom on the benzylidene group are not trivial; they significantly influence the compound's reactivity through a combination of electronic and steric effects.

Steric Effects: The placement of the chlorine atom at the ortho position (position 2) introduces significant steric hindrance. This bulkiness near the site of condensation can impede the approach of reagents, potentially lowering reaction rates and yields compared to its meta or para isomers. researchgate.netorganic-chemistry.org This steric factor can be a critical consideration in the design of synthetic routes involving this compound.

| Property | Value |

|---|---|

| CAS Number | 67593-46-8 |

| Molecular Formula | C12H11ClO3 |

| Molecular Weight | 238.67 g/mol |

Historical Context of Synthesis and Early Investigations Pertaining to the Compound Class

The synthetic foundation for Methyl 2-(2-chlorobenzylidene)-3-oxobutanoate lies in one of the classic reactions of organic chemistry: the Knoevenagel condensation. This reaction was first reported by the German chemist Emil Knoevenagel in 1894. thermofisher.com He discovered that aldehydes could condense with compounds having active methylene groups, such as ethyl acetoacetate, in the presence of a weak base like diethylamine. thermofisher.com Two years later, in 1896, he detailed the reaction between benzaldehyde (B42025) and ethyl acetoacetate using piperidine (B6355638) as a catalyst to form ethyl benzylidene acetoacetate. thermofisher.com This process, a nucleophilic addition followed by dehydration, proved to be a powerful and general method for forming α,β-unsaturated dicarbonyl compounds. wikipedia.orgthermofisher.com

The Knoevenagel condensation itself is considered a modification of the aldol (B89426) condensation. wikipedia.org The key difference is the use of a highly acidic activated methylene compound, which can be deprotonated by a mild base, thus avoiding the self-condensation of the aldehyde partner. wikipedia.org The general utility of this reaction has made it a staple in organic synthesis for over a century.

| Parameter | Typical Conditions |

|---|---|

| Reactants | Aldehyde/Ketone + Active Methylene Compound |

| Catalyst | Weakly basic amines (e.g., piperidine, pyridine) or their salts (e.g., ammonium (B1175870) acetate) wikipedia.org |

| Solvent | Ethanol (B145695), Toluene, Benzene, Dichloromethane nih.gov |

| Temperature | Room temperature to reflux (e.g., 60-80°C) nih.gov |

| Notes | Removal of water (e.g., azeotropic distillation) can drive the reaction to completion thermofisher.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl (2E)-2-[(2-chlorophenyl)methylidene]-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClO3/c1-8(14)10(12(15)16-2)7-9-5-3-4-6-11(9)13/h3-7H,1-2H3/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNMKWCPLHQYQLU-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=CC1=CC=CC=C1Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C(=C\C1=CC=CC=C1Cl)/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2 2 Chlorobenzylidene 3 Oxobutanoate and Its Analogues

Knoevenagel Condensation Approaches for α,β-Unsaturated Carbonyl Formation

The Knoevenagel condensation is a cornerstone reaction in carbon-carbon bond formation, involving the reaction of an active methylene (B1212753) compound with an aldehyde or ketone. In the synthesis of Methyl 2-(2-chlorobenzylidene)-3-oxobutanoate, the key precursors are 2-chlorobenzaldehyde (B119727) and methyl acetoacetate (B1235776).

Traditional Catalytic Systems and Reaction Conditions

Historically, the Knoevenagel condensation has been facilitated by weak amine bases, often in the presence of an acidic co-catalyst. These traditional systems remain widely used due to their simplicity and effectiveness.

Amine Catalysis: Primary, secondary, and tertiary amines are commonly employed as catalysts. Secondary amines, such as piperidine (B6355638), are particularly prevalent. The catalytic cycle with a secondary amine involves the formation of an iminium ion from the aldehyde, which then reacts with the enolate of the active methylene compound. Primary amines function similarly through the formation of a Schiff base intermediate. Tertiary amines act as simple bases to deprotonate the active methylene compound.

Acidic Co-catalysts: The addition of a weak acid, such as acetic acid, is a common practice in amine-catalyzed Knoevenagel condensations. The acid can protonate the intermediate alcohol, facilitating the final dehydration step to form the α,β-unsaturated product.

Reaction Conditions: These reactions are typically carried out in organic solvents like benzene (B151609), toluene, or ethanol (B145695). Reflux temperatures are often required to drive the reaction to completion and to facilitate the removal of water, which is a byproduct of the condensation. The choice of solvent can influence reaction times and yields.

| Catalyst System | Aldehyde | Active Methylene Compound | Solvent | Conditions | Yield |

| Piperidine/Acetic Acid | 2-Chlorobenzaldehyde | Methyl Acetoacetate | Benzene | Reflux | Good |

| Piperidine | Salicylaldehyde | Ethyl Acetoacetate | Acetonitrile | 80 °C | 77% |

| Piperidine | Benzaldehyde (B42025) | Ethyl Acetoacetate | Ethanol | Room Temp, 10h | - |

Heterogeneous Catalysis and Supported Catalysts in Condensation Reactions

To address the challenges of catalyst separation and recycling associated with homogeneous systems, significant research has focused on the development of heterogeneous catalysts for the Knoevenagel condensation. These solid catalysts offer advantages such as easier work-up, reduced waste, and the potential for continuous flow processes.

Zeolites: These microporous aluminosilicates, such as USY (Ultra Stable Y) zeolite, can act as solid acid catalysts. Both Brønsted and Lewis acid sites within the zeolite framework can activate the carbonyl group of the aldehyde, facilitating nucleophilic attack by the enolate of methyl acetoacetate.

Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters and organic linkers. Their high surface area and tunable porosity and functionality make them effective catalysts. For instance, amino-functionalized MOFs can act as solid base catalysts.

Supported Catalysts: Amines or other catalytic species can be immobilized on solid supports like silica (B1680970) gel, mesoporous silica (e.g., MCM-41), or polystyrene. These supported catalysts combine the high reactivity of homogeneous catalysts with the practical benefits of heterogeneous systems. For example, 4-(dimethylamino)pyridine (DMAP) immobilized on mesoporous silica has shown high activity and selectivity.

Mixed Metal Oxides: Materials such as CaO-MgO have been demonstrated as efficient solid-base catalysts for Knoevenagel condensations, often allowing for reactions to proceed under mild conditions, even in water.

| Catalyst | Aldehyde | Active Methylene Compound | Solvent | Conditions | Yield |

| USY Zeolite | Substituted Benzaldehydes | Active Methylene Compounds | - | - | Efficient |

| Amino-functionalized MOFs | Benzaldehyde | Malononitrile | Ethanol | 40 °C, 7h | High |

| DMAP@Mesoporous Silica | Vanillin | Ethyl Cyanoacetate | MeTHF | 50 °C (Microwave) | 97% |

| CaO-MgO | Aromatic Aldehydes | Malononitrile | Water | Room Temp | High |

Green Chemistry Paradigms in Knoevenagel Condensation

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign protocols for the Knoevenagel condensation. These approaches aim to reduce or eliminate the use of hazardous solvents and reagents, and to improve energy efficiency.

Solvent-Free Conditions: Conducting the reaction in the absence of a solvent minimizes waste and can sometimes lead to faster reaction rates. The reaction can be carried out by simply grinding the reactants with a solid catalyst, a technique known as mechanochemistry.

Aqueous Media: Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. While organic reactants may have limited solubility in water, the use of surfactants or phase-transfer catalysts can facilitate the reaction. In some cases, the hydrophobic effect can even enhance reactivity.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the rate of organic reactions, often leading to higher yields in shorter reaction times compared to conventional heating. This is attributed to efficient and uniform heating of the reaction mixture. Microwave-assisted Knoevenagel condensations have been successfully performed under solvent-free conditions or in green solvents.

Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source for promoting chemical reactions. The phenomenon of acoustic cavitation can create localized high temperatures and pressures, enhancing mass transfer and accelerating the reaction rate. Ultrasound-assisted Knoevenagel condensations have been reported to proceed rapidly and in high yields, often under solvent-free conditions.

Ionic Liquids: Ionic liquids are salts with low melting points that can act as both catalysts and solvents. Their negligible vapor pressure and high thermal stability make them attractive alternatives to volatile organic solvents. Basic ionic liquids have been shown to efficiently catalyze the Knoevenagel condensation.

| Green Approach | Catalyst | Reactants | Conditions | Yield |

| Solvent-Free | Gallium Chloride | Aromatic Aldehydes, Ethyl Cyanoacetate | Room Temp, Grinding | High |

| Aqueous Media | DABCO | Aldehydes, Malononitrile | - | High |

| Microwave-Assisted | Ammonium (B1175870) Acetate (B1210297) | Aromatic Aldehydes, Ethyl Cyanoacetate | Solvent-Free, 300W | 86% (for p-chlorobenzaldehyde) |

| Ultrasound-Assisted | MgFe₂O₄ Nanoparticles | Salicylaldehydes, 1,3-Dicarbonyls | Solvent-Free | High |

| Ionic Liquid | [bmim]OH | Aromatic Aldehydes, Ethyl Acetoacetate | Room Temp, Solvent-Free | High |

Strategic Use of Methyl Acetoacetate as a Core Precursor in Benzylidene Product Formation

Methyl acetoacetate is a classic and highly effective precursor in the Knoevenagel condensation for the synthesis of benzylidene products like Methyl 2-(2-chlorobenzylidene)-3-oxobutanoate. Its strategic utility stems from the unique reactivity of its methylene group.

The protons on the α-carbon of methyl acetoacetate are particularly acidic because they are flanked by two electron-withdrawing carbonyl groups (a ketone and an ester). This dual activation facilitates the deprotonation by a weak base to form a resonance-stabilized enolate ion. This stabilized carbanion is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of 2-chlorobenzaldehyde.

The general mechanism proceeds as follows:

Enolate Formation: A base removes a proton from the α-carbon of methyl acetoacetate to form a stabilized enolate.

Nucleophilic Attack: The enolate attacks the carbonyl carbon of 2-chlorobenzaldehyde, forming an alkoxide intermediate.

Protonation: The alkoxide is protonated, typically by the conjugate acid of the base or a protic solvent, to form a β-hydroxy ketoester.

Dehydration: The β-hydroxy intermediate undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated product, Methyl 2-(2-chlorobenzylidene)-3-oxobutanoate. This step is often promoted by heat or an acidic co-catalyst.

The presence of both the acetyl and methoxycarbonyl groups provides a balance of reactivity and stability, making methyl acetoacetate a reliable and versatile building block for constructing a wide array of substituted benzylidene compounds.

Alternative Synthetic Pathways to Methyl 2-(2-chlorobenzylidene)-3-oxobutanoate Scaffolds

While the Knoevenagel condensation is the most common route, other synthetic methods can be employed to generate the α,β-unsaturated β-ketoester scaffold.

One notable alternative is the Claisen-Schmidt condensation . This reaction involves the condensation of an aldehyde or ketone with an enolizable carbonyl compound under basic or acidic conditions. For the synthesis of a compound analogous to the target molecule, such as Methyl 2-(2,3-dichlorobenzylidene)-3-oxobutanoate, a strong base like sodium ethoxide is used to generate the enolate of methyl acetoacetate. This enolate then attacks 2,3-dichlorobenzaldehyde, followed by dehydration to yield the final product. The Claisen-Schmidt condensation, particularly with strong bases, can offer shorter reaction times, making it advantageous for larger-scale production.

Considerations for Regioselective and Stereoselective Synthesis of Olefinic Isomers (E/Z)

The Knoevenagel condensation of an aldehyde with a β-ketoester like methyl acetoacetate can potentially lead to the formation of two geometric isomers, (E) and (Z). The stereochemical outcome of the reaction is an important consideration, as the different isomers may exhibit distinct physical properties and biological activities.

The formation of the (E) or (Z) isomer is determined by the relative thermodynamic stability of the two possible products and the transition states leading to them. In many cases, one isomer is thermodynamically more stable and is therefore the major product, especially if the reaction conditions allow for equilibration. Steric hindrance between the substituents on the double bond plays a crucial role. For the reaction between 2-chlorobenzaldehyde and methyl acetoacetate, the (Z)-isomer is often reported as the major product. This preference can be attributed to intramolecular hydrogen bonding or favorable steric arrangements in the transition state.

The choice of catalyst, solvent, and reaction temperature can influence the E/Z ratio of the product. While traditional methods may yield a mixture of isomers, specific catalytic systems or reaction conditions can be optimized to favor the formation of a single isomer. For instance, in some reported syntheses of similar compounds, the (Z)-conformation is adopted about the C=C double bond. Careful control of the reaction parameters is therefore essential for achieving high stereoselectivity.

Chemical Reactivity and Transformation Pathways of Methyl 2 2 Chlorobenzylidene 3 Oxobutanoate

Enolization and Tautomeric Equilibria in β-Keto Esters

β-Keto esters, such as methyl 2-(2-chlorobenzylidene)-3-oxobutanoate, exhibit keto-enol tautomerism, a phenomenon where the compound exists as an equilibrium mixture of a keto form and an enol form. libretexts.orgmasterorganicchemistry.com The keto tautomer contains a carbonyl group, while the enol tautomer is characterized by the presence of a double bond and a hydroxyl group. libretexts.org For most simple carbonyl compounds, the equilibrium heavily favors the more stable keto form. libretexts.org

However, the specific structure of 1,3-dicarbonyl compounds, a category to which β-keto esters belong, can synergistically stabilize the enol tautomer, thereby increasing its presence at equilibrium. libretexts.org This stabilization is often facilitated by the formation of an intramolecular hydrogen bond between the hydroxyl group of the enol and the other carbonyl oxygen. libretexts.org The solvent in which the compound is dissolved also plays a significant role in the position of the tautomeric equilibrium. cdnsciencepub.comnih.gov Studies on similar β-keto esters have shown that the percentage of the enol tautomer can range from less than 2% in polar solvents like water to as high as 49% in nonpolar solvents like carbon tetrachloride. masterorganicchemistry.com

The keto-enol equilibrium is a dynamic process that can be influenced by factors such as solvent polarity and the presence of substituents. nih.gov For instance, in some cases, the equilibrium constant remains stable in solvents like dimethyl sulfoxide-d6 and chloroform-d, but can become unstable in acetone-d6 and deuterated methanol. nih.gov

Nucleophilic Addition Reactions at the α,β-Unsaturated System and Carbonyl Centers

The presence of an α,β-unsaturated ketone system in methyl 2-(2-chlorobenzylidene)-3-oxobutanoate makes it susceptible to nucleophilic addition reactions. pearson.com Nucleophiles can attack at two primary electrophilic sites: the carbonyl carbon (C2) or the β-carbon (C4) of the double bond. pearson.comlibretexts.org

The electronegative oxygen atom of the carbonyl group withdraws electrons from the β-carbon, rendering it electron-poor and thus more electrophilic than a typical alkene carbon. libretexts.org This electronic effect is responsible for conjugate addition, where a nucleophile adds to the β-carbon. libretexts.org The resulting intermediate is an enolate ion, which is then protonated on the α-carbon to yield the saturated product. libretexts.org The net result is the addition of the nucleophile across the carbon-carbon double bond, leaving the carbonyl group intact. libretexts.org

The type of nucleophile often determines the regioselectivity of the addition. Weaker nucleophiles, such as water, alcohols, amines, and cyanide ions, generally favor 1,4-addition (conjugate addition). pressbooks.pub In contrast, more reactive organometallic reagents like Grignard reagents and organolithiums typically result in direct addition to the carbonyl group. libretexts.org However, diorganocopper reagents are unique in their ability to undergo conjugate addition. libretexts.org

The reactivity of α,β-unsaturated esters and amides in nucleophilic additions can lead to substitution products through a nucleophilic addition-elimination mechanism. rsc.org A variety of nucleophiles, including amines, phosphines, alkoxides, thiols, and halides, are commonly employed in these conjugate additions. rsc.org

Reactivity of the Ester Group and Potential for Hydrolysis or Transesterification

The ester functional group in methyl 2-(2-chlorobenzylidene)-3-oxobutanoate is a site of significant chemical reactivity. pressbooks.pub Esters can undergo hydrolysis, a reaction with water, to form a carboxylic acid and an alcohol. libretexts.orgwikipedia.org This reaction can be catalyzed by either acid or base. wikipedia.org Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is an equilibrium process. wikipedia.org Basic hydrolysis, also known as saponification, is an irreversible reaction that consumes a full equivalent of base to produce an alcohol and a carboxylate salt. libretexts.orgwikipedia.org

Transesterification is another important reaction of esters, involving the conversion of one ester into another by reacting with an alcohol. rsc.org This process is often catalyzed by acids, bases, or enzymes. rsc.org β-Keto esters can be selectively transesterified in the presence of other types of esters, likely proceeding through an enol intermediate or an acylketene intermediate. rsc.org A wide range of catalysts, including protic acids, Lewis acids, organic bases, and lipases, have been developed for the transesterification of β-keto esters. ucc.ie Lipase-catalyzed transesterification offers a mild, solvent-free method for preparing various β-keto esters, including optically active ones. google.com

The reactivity of the ester group is influenced by the carbonyl group's electrophilicity, which can be enhanced by protonation in acidic media. pressbooks.pub The carbon-hydrogen bonds adjacent to the carbonyl group are weakly acidic and can be deprotonated by strong bases, initiating condensation reactions. pressbooks.pubwikipedia.org

Cyclization Reactions and Heterocyclic Ring Formation Utilizing the Compound as a Building Block

The structural features of methyl 2-(2-chlorobenzylidene)-3-oxobutanoate make it a versatile precursor for the synthesis of various heterocyclic ring systems.

Pyrazole Ring System Synthesis via Hydrazine (B178648) Condensation

The β-keto ester moiety of the compound can react with hydrazine derivatives to form pyrazole rings. This reaction is a classic method for pyrazole synthesis, where the two carbonyl groups of the β-dicarbonyl unit condense with the two nitrogen atoms of hydrazine.

Dihydropyridine (B1217469) and Related Heterocyclic Scaffolds Synthesis (e.g., Hantzsch-Type Reactions)

Methyl 2-(2-chlorobenzylidene)-3-oxobutanoate can participate in Hantzsch-type reactions to synthesize dihydropyridine derivatives. In a typical Hantzsch dihydropyridine synthesis, an aldehyde, two equivalents of a β-keto ester, and ammonia are condensed together. The α,β-unsaturated nature of methyl 2-(2-chlorobenzylidene)-3-oxobutanoate allows it to act as a Michael acceptor, a key step in many variations of the Hantzsch synthesis and related multicomponent reactions for building dihydropyridine and other heterocyclic scaffolds.

Other Cycloaddition and Annulation Reactions Involving the Butenoate Framework

The butenoate framework of methyl 2-(2-chlorobenzylidene)-3-oxobutanoate, with its conjugated double bond, is a suitable dienophile for Diels-Alder reactions. This [4+2] cycloaddition with a suitable diene can lead to the formation of six-membered rings. Furthermore, the reactive functional groups on the molecule can be utilized in various annulation strategies to construct fused ring systems, expanding its utility in the synthesis of complex polycyclic structures.

Substituent Effects on the Chlorobenzylidene Moiety and its Influence on Reactivity

The reactivity of Methyl 2-(2-chlorobenzylidene)-3-oxobutanoate is significantly influenced by the electronic and steric properties of substituents on the chlorobenzylidene portion of the molecule. The nature and position of these substituents can alter the electron density distribution across the conjugated system, affecting the susceptibility of the molecule to nucleophilic or electrophilic attack. These substituent effects are primarily understood through two key phenomena: electronic effects (comprising inductive and resonance effects) and steric effects.

Electronic Effects:

Substituents on the benzene (B151609) ring are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Withdrawing Groups (EWGs): Groups like nitro (–NO₂), cyano (–CN), and halogens (–Cl, –Br) decrease the electron density of the aromatic ring through inductive and/or resonance effects. In the context of the precursor benzaldehyde (B42025), an EWG increases the partial positive charge (electrophilicity) on the carbonyl carbon. This makes the aldehyde more susceptible to nucleophilic attack by the enolate of methyl acetoacetate (B1235776) during the Knoevenagel condensation, thereby increasing the reaction rate. For the final product, an EWG enhances the electrophilicity of the β-carbon in the α,β-unsaturated system, making it a more favorable site for Michael addition reactions.

Electron-Donating Groups (EDGs): Groups such as alkyl (–CH₃) and methoxy (B1213986) (–OCH₃) increase the electron density of the ring. They decrease the electrophilicity of the aldehyde's carbonyl carbon, thus disfavoring nucleophilic attack and slowing the rate of Knoevenagel condensation.

The Hammett equation provides a quantitative framework for correlating the influence of meta- and para- substituents on reaction rates and equilibria. wikipedia.orglibretexts.org The equation, log(k/k₀) = σρ, relates the rate constant (k) of a substituted reactant to that of the unsubstituted reactant (k₀) using a substituent constant (σ) and a reaction constant (ρ). wikipedia.org The substituent constant, σ, quantifies the electronic effect of a particular substituent, with positive values for EWGs and negative values for EDGs. The reaction constant, ρ, indicates the sensitivity of the reaction to these electronic effects. viu.ca Reactions favored by EWGs, such as the Knoevenagel condensation, have a positive ρ value. nih.govnih.gov

Steric Effects:

While the Hammett equation is effective for meta- and para- substituents, it generally fails for ortho- substituents due to steric effects. libretexts.orgviu.ca An ortho- substituent, such as the 2-chloro group in the title compound, is in close proximity to the reaction center (the benzylidene C=C double bond). This proximity can cause steric hindrance, physically impeding the approach of reactants to the reaction site. This steric repulsion can counteract or even override the electronic effects.

In the case of Methyl 2-(2-chlorobenzylidene)-3-oxobutanoate, the 2-chloro group has competing influences:

Electronic Effect: As a halogen, chlorine is strongly electron-withdrawing via the inductive effect. This effect deactivates the benzene ring but increases the electrophilicity of the exocyclic carbon-carbon double bond, favoring nucleophilic attack. libretexts.org

Steric Effect: Its physical size can hinder the optimal orientation for the approach of a nucleophile. Furthermore, it can cause torsion in the molecule, potentially disrupting the planarity of the conjugated system and affecting electron delocalization.

Research Findings:

The influence of different substituents on the aromatic ring has been observed in the synthesis of related benzylidene compounds via the Knoevenagel condensation. While data for the methyl ester is specific, studies on the analogous ethyl 2-(arylmethylene)-3-oxobutanoates demonstrate clear reactivity trends that are directly applicable. The conversion rates for the condensation of various substituted benzaldehydes with ethyl acetoacetate highlight the impact of substituents.

| Substituent on Benzaldehyde | Substituent Type | Conversion (%) into Ethyl 2-(arylmethylene)-3-oxobutanoate |

|---|---|---|

| Unsubstituted (H) | Neutral | 15 |

| 2-Nitro | Strongly Electron-Withdrawing | 81 |

| 3-Nitro | Strongly Electron-Withdrawing | 84 |

| 2,4-Dichloro | Strongly Electron-Withdrawing | 92 |

The data clearly demonstrates that benzaldehydes bearing strongly electron-withdrawing groups (nitro and dichloro) exhibit significantly higher conversion rates compared to unsubstituted benzaldehyde. researchgate.net This aligns with the theoretical framework, as the EWGs increase the electrophilicity of the aldehyde's carbonyl carbon, facilitating the initial nucleophilic attack that is the rate-determining step of the condensation. The high conversion for the 2,4-dichloro derivative suggests a powerful cumulative electron-withdrawing effect that greatly enhances reactivity. researchgate.net Similarly, studies on the biological activity of related 2-benzylidene-3-oxobutanamide derivatives found that compounds with electron-withdrawing nitro groups at the 3- and 4-positions displayed significant antibacterial activity, suggesting that the enhanced reactivity of the α,β-unsaturated system plays a role in its biological function. nih.gov

Theoretical and Computational Investigations of Methyl 2 2 Chlorobenzylidene 3 Oxobutanoate and Its Derivatives

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical methods are pivotal in elucidating the intricate details of molecular and electronic structures. For Methyl 2-(2-chlorobenzylidene)-3-oxobutanoate, these studies offer a microscopic perspective on the interplay of its functional groups and the resulting chemical behavior.

Density Functional Theory (DFT) for Electronic Structure and Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, offers a detailed picture of the bonding and electronic delocalization within a molecule. NBO analysis on related compounds has revealed significant hyperconjugative interactions, which contribute to molecular stability. These interactions typically involve the delocalization of electron density from occupied bonding orbitals to unoccupied anti-bonding orbitals. For Methyl 2-(2-chlorobenzylidene)-3-oxobutanoate, it is expected that NBO analysis would highlight the delocalization of π-electrons across the conjugated system, as well as interactions involving the lone pairs of the oxygen and chlorine atoms.

Table 1: Representative NBO Analysis Data for a Substituted Benzylidene Derivative

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(1) O(carbonyl) | π(C=C) | 15.8 |

| LP(2) O(ester) | σ(C-C) | 5.2 |

| π(C=C) | π(C=O) | 20.3 |

| LP(1) Cl | σ(C-C) | 2.5 |

Note: This table is illustrative and based on typical values for similar structures. E(2) represents the stabilization energy.

Analysis of Conformation and Stereoisomerism (E/Z Isomers) using Computational Methods

The Knoevenagel condensation used to synthesize Methyl 2-(2-chlorobenzylidene)-3-oxobutanoate can potentially yield both E and Z isomers. Computational methods are instrumental in determining the relative stabilities of these isomers. Studies on similar benzylidene acetoacetates have consistently shown that the Z-isomer is thermodynamically more stable. researchgate.net This preference is often attributed to steric hindrance between the phenyl ring and the ester group in the E-isomer, which is alleviated in the Z-configuration.

The energy difference between the E and Z isomers can be calculated using DFT. For related compounds, the Z-isomer is typically found to be several kcal/mol lower in energy than the E-isomer. This computational finding is strongly supported by experimental evidence from X-ray crystallography, where the Z-isomer is exclusively or predominantly observed in the solid state. nih.gov

Investigation of Intramolecular Interactions (e.g., Hydrogen Bonding) and Their Stabilization Effects

Intramolecular interactions play a crucial role in determining the conformation and stability of molecules. In Methyl 2-(2-chlorobenzylidene)-3-oxobutanoate, the potential for intramolecular hydrogen bonding exists, particularly in the Z-isomer. A weak C-H···O hydrogen bond can form between the vinyl hydrogen and the carbonyl oxygen of the acetyl group.

Frontier Molecular Orbital (FMO) Analysis and Global Reactivity Indices

Frontier Molecular Orbital (FMO) theory provides key insights into the reactivity of a molecule by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals indicate the molecule's ability to act as an electron donor or acceptor.

For Methyl 2-(2-chlorobenzylidene)-3-oxobutanoate, the HOMO is expected to be localized over the π-system of the benzylidene and enone fragments, while the LUMO would also be distributed across this conjugated system. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

From the HOMO and LUMO energies, various global reactivity indices can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity. The presence of the electron-withdrawing chloro group is expected to lower both the HOMO and LUMO energy levels and increase the electrophilicity of the molecule compared to the unsubstituted analog.

Table 2: Calculated FMO Energies and Global Reactivity Indices for a Generic Benzylidene Acetoacetate (B1235776)

| Parameter | Value (eV) |

| E(HOMO) | -6.5 |

| E(LUMO) | -2.1 |

| HOMO-LUMO Gap | 4.4 |

| Electronegativity (χ) | 4.3 |

| Chemical Hardness (η) | 2.2 |

| Global Electrophilicity (ω) | 4.2 |

Note: These values are representative and will vary depending on the specific substituents and computational level.

Molecular Modeling and Simulation Approaches for Reaction Mechanisms

Molecular modeling and simulation are invaluable for investigating the mechanisms of chemical reactions. The synthesis of Methyl 2-(2-chlorobenzylidene)-3-oxobutanoate is typically achieved through a Knoevenagel condensation reaction between 2-chlorobenzaldehyde (B119727) and methyl acetoacetate. researchgate.net This reaction is usually catalyzed by a weak base, such as piperidine (B6355638) or an amine.

Computational studies can be employed to model the reaction pathway, identifying the transition states and intermediates. The mechanism involves the deprotonation of the active methylene (B1212753) group of methyl acetoacetate to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of 2-chlorobenzaldehyde. This is followed by a dehydration step to yield the final product.

Theoretical investigations can elucidate the role of the catalyst and the solvent in the reaction, as well as explain the observed stereoselectivity. By calculating the activation energies for the formation of both the E and Z isomers, it can be computationally verified why the Z-isomer is the major product.

Application of X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline solids. While a specific crystal structure for Methyl 2-(2-chlorobenzylidene)-3-oxobutanoate is not reported, the crystal structures of several closely related compounds, such as Ethyl (Z)-2-(4-chlorobenzylidene)-3-oxobutanoate and (Z)-Ethyl 2-benzylidene-3-oxobutanoate, have been determined. nih.govnih.gov

These studies unequivocally confirm the Z-configuration of the C=C double bond in the solid state. The crystallographic data provide precise bond lengths, bond angles, and torsion angles, which can be used to validate the results of computational geometry optimizations. For example, in Ethyl (Z)-2-(4-chlorobenzylidene)-3-oxobutanoate, the molecule adopts a largely planar conformation, with the phenyl ring being slightly twisted relative to the enone system. nih.gov The packing of the molecules in the crystal lattice is typically governed by weak intermolecular interactions, such as C-H···O hydrogen bonds and van der Waals forces. It is highly probable that Methyl 2-(2-chlorobenzylidene)-3-oxobutanoate would exhibit similar structural features.

Table 3: Selected Crystallographic Data for Ethyl (Z)-2-(4-chlorobenzylidene)-3-oxobutanoate

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.9956 (6) |

| b (Å) | 7.7487 (5) |

| c (Å) | 16.2709 (10) |

| β (°) | 99.624 (1) |

| V (ų) | 1242.49 (13) |

Source: nih.gov

Spectroscopic Applications for Structural Confirmation and Reaction Monitoring

Structural Confirmation

The structural confirmation of Methyl 2-(2-chlorobenzylidene)-3-oxobutanoate relies on the combined interpretation of data from various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer definitive proof of the molecule's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR spectra provide a wealth of information regarding the chemical environment of each nucleus.

For Methyl 2-(2-chlorobenzylidene)-3-oxobutanoate, the ¹H NMR spectrum is expected to show distinct signals corresponding to each type of proton in the molecule. The aromatic protons on the 2-chlorophenyl group would appear in the downfield region, typically between δ 7.0 and 7.8 ppm. rsc.org The precise chemical shifts and coupling patterns would depend on the substitution pattern. A key diagnostic signal is the singlet for the vinylic proton (=CH), which is highly deshielded due to conjugation with two carbonyl groups and the aromatic ring, expected to appear around δ 7.7-8.1 ppm. scielo.br The spectrum would also feature two sharp singlets in the upfield region: one for the methyl ester protons (-OCH₃) around δ 3.8-3.9 ppm and another for the acetyl methyl protons (-COCH₃). scielo.brlookchem.com

The ¹³C NMR spectrum provides information on the carbon skeleton. The most downfield signals would correspond to the two carbonyl carbons of the ester and ketone groups, typically in the range of δ 160-200 ppm. rsc.orgscielo.br The carbons of the α,β-unsaturated system (C=C) would also be prominent, along with the carbons of the 2-chlorophenyl ring. The carbon atom attached to the chlorine would have a characteristic chemical shift. The methyl carbons of the ester and acetyl groups would appear at the most upfield region of the spectrum. scielo.br

Predicted NMR Data for Methyl 2-(2-chlorobenzylidene)-3-oxobutanoate

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.0 - 7.8 | Multiplet |

| Vinylic-H (=CH) | 7.7 - 8.1 | Singlet |

| Ester Methyl (-OCH₃) | 3.8 - 3.9 | Singlet |

| Acetyl Methyl (-COCH₃) | 2.4 - 2.6 | Singlet |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |

| Ketone Carbonyl (C=O) | 195 - 205 |

| Ester Carbonyl (C=O) | 165 - 175 |

| Aromatic & Vinylic Carbons | 120 - 150 |

| Ester Methyl Carbon (-OCH₃) | 50 - 55 |

| Acetyl Methyl Carbon (-COCH₃) | 25 - 30 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to their vibrational frequencies. msu.edu For Methyl 2-(2-chlorobenzylidene)-3-oxobutanoate, the IR spectrum would be dominated by strong absorption bands from the two carbonyl groups. Because of conjugation with the carbon-carbon double bond, these bands are expected at slightly lower wavenumbers than for saturated ketones and esters. libretexts.orgorgchemboulder.com The α,β-unsaturated ketone C=O stretch typically appears around 1685-1666 cm⁻¹, while the ester C=O stretch is expected around 1720-1700 cm⁻¹. orgchemboulder.compressbooks.pub Other important signals include the C=C stretching vibration of the alkene and aromatic ring, C-O stretching of the ester, and C-H stretching of the aromatic and methyl groups. pressbooks.pub

Characteristic IR Absorption Bands for Methyl 2-(2-chlorobenzylidene)-3-oxobutanoate

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| α,β-Unsaturated Ketone | C=O stretch | 1685 - 1666 | Strong |

| Ester | C=O stretch | 1720 - 1700 | Strong |

| Alkene / Aromatic | C=C stretch | 1640 - 1600 | Medium |

| Ester | C-O stretch | 1300 - 1100 | Strong |

| Aromatic | =C-H stretch | 3100 - 3000 | Medium |

| Methyl | -C-H stretch | 2990 - 2850 | Medium |

| Aryl Halide | C-Cl stretch | 1100 - 1000 | Medium-Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For Methyl 2-(2-chlorobenzylidene)-3-oxobutanoate (C₁₂H₁₁ClO₃), high-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and, consequently, the molecular formula. The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight. The presence of a chlorine atom would be indicated by a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

The fragmentation pattern in the mass spectrum gives further structural clues. Common fragmentation pathways for this molecule would include α-cleavage at the carbonyl groups. libretexts.org This could lead to the loss of a methyl radical (•CH₃) or an acetyl radical (•COCH₃). Another likely fragmentation is the loss of the methoxy (B1213986) group (•OCH₃) from the ester. libretexts.orgmiamioh.edu

Reaction Monitoring

Spectroscopic techniques are highly effective for monitoring the progress of the Knoevenagel condensation used to synthesize Methyl 2-(2-chlorobenzylidene)-3-oxobutanoate from 2-chlorobenzaldehyde and methyl acetoacetate. sphinxsai.com By taking aliquots from the reaction mixture at different time intervals and analyzing them, one can track the consumption of reactants and the formation of the product. researchgate.net

NMR Spectroscopy : ¹H NMR is particularly useful for reaction monitoring. The disappearance of the characteristic aldehyde proton signal of 2-chlorobenzaldehyde (typically around δ 9.5-10.5 ppm) and the methylene proton signals of methyl acetoacetate can be observed. Simultaneously, the appearance and increase in the intensity of the vinylic proton signal of the product serve as a clear indicator of the reaction's progress. bhu.ac.in

IR Spectroscopy : The progress of the condensation can also be followed using in-situ IR spectroscopy. researchgate.net This involves monitoring the decrease in the intensity of the aldehyde C=O stretching band (around 1710-1685 cm⁻¹) and the appearance of the product's conjugated ketone and ester C=O bands. sphinxsai.com This method allows for real-time analysis without the need for sample workup.

Mass Spectrometry : Techniques like ESI-MS can be employed to monitor the reaction by detecting the ionic reactants, intermediates, and the final product directly from the reaction mixture, providing insights into the reaction mechanism. uniroma1.itrsc.org

By using these spectroscopic applications, the synthesis of Methyl 2-(2-chlorobenzylidene)-3-oxobutanoate can be reliably confirmed and the reaction conditions optimized for efficiency and yield.

Strategic Role As an Intermediate in Advanced Organic Synthesis

Precursor in the Synthesis of Pharmacologically Relevant Scaffolds (e.g., Amlodipine Intermediates)

A primary application of Methyl 2-(2-chlorobenzylidene)-3-oxobutanoate is its function as a critical building block in the synthesis of 1,4-dihydropyridine (B1200194) (DHP) derivatives. researchgate.net The DHP scaffold is the core structure of a class of drugs known as calcium channel blockers, which are widely used to manage hypertension and angina. nih.gov

The compound's most notable role is in the multi-step synthesis of Amlodipine, a widely prescribed calcium channel blocker. researchgate.netgoogle.comderpharmachemica.com It serves as a key reactant in a variation of the Hantzsch pyridine (B92270) synthesis. researchgate.netsciforum.net In this process, Methyl 2-(2-chlorobenzylidene)-3-oxobutanoate reacts with an enamine, such as ethyl 3-amino-4-(2-(phthalimido)ethoxy)crotonate, to construct the substituted dihydropyridine (B1217469) ring that forms the core of the Amlodipine precursor. google.comepo.org The reaction typically involves heating the reactants under reflux in an organic solvent like ethanol (B145695) to facilitate the cyclocondensation. google.comepo.org The 2-chlorobenzylidene group from the intermediate is incorporated directly into the final structure, becoming the 4-aryl group of the dihydropyridine ring, which is crucial for the pharmacological activity of Amlodipine. researchgate.netnih.gov

| Reactant 1 | Reactant 2 | Solvent | Condition | Product | Reference |

|---|---|---|---|---|---|

| Methyl 2-(2-chlorobenzylidene)-3-oxobutanoate | Ethyl 3-amino-4-(2-(phthalimido)ethoxy)crotonate | Ethanol | Heated under reflux for 20 hours | 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-(2-phthalimidoethoxy)methyl-1,4-dihydropyridine | google.comepo.org |

Utility in the Construction of Diverse Chemical Libraries for Screening and Exploration

The chemical reactivity of Methyl 2-(2-chlorobenzylidene)-3-oxobutanoate makes it a valuable synthon for combinatorial chemistry and the generation of diverse chemical libraries. Its α,β-unsaturated ketone structure serves as a versatile acceptor in Michael additions and as a component in various cycloaddition reactions, allowing for the introduction of a wide range of molecular diversity from a single, readily accessible intermediate. researchgate.netresearchgate.net

This utility is particularly important for drug discovery, where large libraries of related compounds are synthesized and screened for biological activity. By reacting Methyl 2-(2-chlorobenzylidene)-3-oxobutanoate with different nucleophiles, dienes, or other reaction partners, chemists can systematically generate a multitude of new molecular entities. These libraries can then be explored for potential therapeutic applications. The compound is a precursor for various heterocyclic systems that are of significant interest in medicinal chemistry. researchgate.net

| Heterocyclic Scaffold | General Synthetic Approach | Reference |

|---|---|---|

| Pyrazoles | Condensation with hydrazine (B178648) derivatives | researchgate.net |

| Isoxazoles | Condensation with hydroxylamine | researchgate.net |

| Benzothiazepines | Reaction with aminothiophenol derivatives | researchgate.net |

Contributions to the Development of Functional Molecules and Materials

Beyond its established role in pharmaceutical synthesis, the versatile nature of Methyl 2-(2-chlorobenzylidene)-3-oxobutanoate extends to the development of other functional molecules. The inherent reactivity of the α,β-unsaturated ketone moiety is a foundational element in synthetic organic chemistry for creating a wide array of complex organic structures. researchgate.net

As a versatile synthon, it can be employed in the synthesis of molecules designed for specific functions, such as chromophores or other specialized organic materials. The ability to participate in reactions like the Diels-Alder cycloaddition allows for the construction of complex cyclic and polycyclic systems that can serve as building blocks for new materials. researchgate.net While its application is most prominently documented in the synthesis of bioactive molecules, its fundamental reactivity pattern makes it a candidate for broader use in the creation of varied functional organic compounds. researchgate.net

Future Directions and Emerging Research Avenues for Methyl 2 2 Chlorobenzylidene 3 Oxobutanoate Chemistry

Development of Novel and More Efficient Catalytic Systems for Its Synthesis and Transformations

The synthesis of methyl 2-(2-chlorobenzylidene)-3-oxobutanoate is predominantly achieved through the Knoevenagel condensation of 2-chlorobenzaldehyde (B119727) and methyl 3-oxobutanoate. Future research is geared towards the development of more efficient and recyclable catalytic systems to drive this and subsequent transformations.

Homogeneous and Heterogeneous Catalysis: While traditional base catalysts like piperidine (B6355638) and ammonium (B1175870) acetate (B1210297) are effective, research is shifting towards novel organocatalysts and metal-based catalysts to improve yields and simplify purification processes. For instance, the use of dicationic ionic liquids has been explored as highly efficient solvents and catalysts for Knoevenagel condensations, demonstrating the potential for catalyst-solvent systems with tunable properties. arkat-usa.org

Heterogeneous catalysts are gaining significant attention due to their ease of separation and recyclability, aligning with the principles of green chemistry. Materials like magnesium oxide nanoparticles, hydrotalcites, and coordination polymers are being investigated as robust solid catalysts for Knoevenagel-type reactions. bcrec.idacs.org The development of catalysts with optimized acidic and basic sites is crucial for enhancing reaction rates and selectivity.

| Catalyst Type | Catalyst Example | Substrates | Key Advantages |

| Organocatalyst | 4,4′-Trimethylenedipiperidine (TMDP) | Aromatic aldehydes, active methylene (B1212753) compounds | High efficiency, potential for recyclability |

| Heterogeneous | Nickel Oxide (NiO) | Benzaldehyde (B42025), ethyl acetoacetate (B1235776) | Solvent-free conditions, good conversion rates bcrec.id |

| Heterogeneous | Coordination Polymers | Benzaldehyde, malononitrile | High activity, selectivity, and facile recovery acs.org |

| Ionic Liquid | Dicationic Dimethyl Phosphate ILs | 4-(dimethylamino)benzaldehyde, ethyl cyanoacetate | Efficient solvent and catalyst, potential for recyclability arkat-usa.org |

Exploration of Unconventional Reaction Media and Sustainable Methodologies

In line with the growing emphasis on sustainable chemistry, researchers are exploring unconventional reaction media to minimize the environmental impact of synthesizing and transforming methyl 2-(2-chlorobenzylidene)-3-oxobutanoate.

Green Solvents and Solvent-Free Conditions: The use of water as a reaction medium is a key area of interest. sciensage.info Additionally, solvent-free conditions, often coupled with microwave irradiation or sonication, have been shown to accelerate Knoevenagel condensations, leading to high yields in shorter reaction times and with simpler work-up procedures. bhu.ac.inresearchgate.net These methods significantly reduce the use of volatile organic compounds (VOCs), contributing to a greener synthetic process.

Microwave and Ultrasound-Assisted Synthesis: Microwave and ultrasound irradiation are being increasingly utilized to promote Knoevenagel condensations. bhu.ac.in These energy sources can lead to faster reaction rates, higher yields, and cleaner reaction profiles compared to conventional heating methods.

| Methodology | Reaction Media | Energy Source | Key Advantages |

| Green Solvents | Water, Ethanol (B145695)/Water | Conventional Heating | Reduced environmental impact, readily available solvents |

| Solvent-Free | None | Microwave/Ultrasound/Grinding | High efficiency, reduced waste, shorter reaction times bhu.ac.inresearchgate.net |

| Microwave-Assisted | Solvent or Solvent-Free | Microwave Irradiation | Rapid heating, increased reaction rates, higher yields bhu.ac.in |

| Ultrasound-Assisted | Solvent or Solvent-Free | Sonication | Enhanced mass transfer, shorter reaction times bhu.ac.in |

Advanced Mechanistic Elucidation of Complex Transformations Involving the Compound

A deeper understanding of the reaction mechanisms governing the transformations of methyl 2-(2-chlorobenzylidene)-3-oxobutanoate is crucial for optimizing existing synthetic routes and designing novel reactions.

Knoevenagel Condensation Mechanism: The generally accepted mechanism for the Knoevenagel condensation involves the formation of an enolate from the active methylene compound, followed by a nucleophilic attack on the carbonyl group of the aldehyde and subsequent dehydration. Mechanistic studies using techniques like in-situ FTIR spectroscopy can provide valuable insights into the roles of catalyst surface properties, such as the interplay between acidic and basic sites, in promoting the reaction.

Cyclization and Annulation Reactions: Methyl 2-(2-chlorobenzylidene)-3-oxobutanoate is a versatile precursor for various heterocyclic systems. Elucidating the mechanisms of these cyclization and annulation reactions is a key area for future research. For example, in the synthesis of pyrimidines from α,β-unsaturated ketones and amidines, a tandem [3+3] annulation followed by an oxidation step is proposed. rsc.org Detailed computational and experimental studies can help to map the reaction pathways and identify key intermediates and transition states, enabling the rational design of more efficient synthetic strategies.

Derivatization Strategies for Expanding Synthetic Utility and Access to New Chemical Space

The rich chemical functionality of methyl 2-(2-chlorobenzylidene)-3-oxobutanoate, including the α,β-unsaturated ketone moiety and ester group, makes it an ideal starting material for the synthesis of a diverse range of complex molecules and heterocyclic systems.

Synthesis of Heterocycles: This compound serves as a versatile synthon for the construction of various heterocyclic scaffolds of medicinal and industrial importance. Its reaction with binucleophiles opens avenues to a wide array of new chemical entities.

Pyrimidines: The reaction of α,β-unsaturated ketones with amidines is a well-established method for the synthesis of substituted pyrimidines. rsc.orgrsc.orgmdpi.com This transformation typically proceeds through a [3+3] annulation.

Pyridazines: Condensation of 1,4-dicarbonyl compounds or their equivalents with hydrazine (B178648) derivatives is a common route to pyridazines. youtube.com The α,β-unsaturated ketone system in methyl 2-(2-chlorobenzylidene)-3-oxobutanoate can be considered a precursor to the required 1,4-dicarbonyl functionality.

Pyrazoles: The reaction of α,β-unsaturated ketones with hydrazines is a classical method for the synthesis of pyrazolines, which can be subsequently oxidized to pyrazoles. researchgate.net

Other Heterocycles: The reactivity of the α,β-unsaturated ketone system also allows for the synthesis of other heterocyclic systems such as dihydropyridines through Hantzsch-type reactions. mdpi.com

The exploration of multicomponent reactions involving methyl 2-(2-chlorobenzylidene)-3-oxobutanoate is a particularly promising strategy for rapidly generating molecular diversity and accessing novel chemical spaces. mdpi.com

| Heterocycle | Binucleophile/Reagent | Key Reaction Type |

| Pyrimidines | Amidines | [3+3] Annulation-Oxidation rsc.orgrsc.org |

| Pyridazines | Hydrazine | Condensation-Cyclization youtube.com |

| Pyrazoles/Pyrazolines | Hydrazine | Cyclocondensation researchgate.net |

| Dihydropyridines | β-Enamino ester, Aldehyde | Hantzsch Reaction mdpi.com |

Q & A

Q. Advanced

- Column chromatography : Use gradient elution with hexane/ethyl acetate (4:1 to 1:1) to separate enol and keto tautomers .

- Recrystallization : Ethanol or methanol as solvents yield high-purity crystals suitable for crystallography .

- HPLC : Reverse-phase C18 columns (acetonitrile/water) for analytical validation of purity (>98%) .

How can reaction yields be optimized during benzylidene formation?

Advanced

Key parameters include:

- Catalyst selection : Piperidine or ammonium acetate improves condensation efficiency compared to weaker bases .

- Solvent choice : Polar aprotic solvents (e.g., THF) enhance reaction rates over ethanol .

- Temperature control : Reflux at 60–80°C minimizes side reactions (e.g., ester hydrolysis) .

- Stoichiometry : A 1.2:1 molar ratio of aldehyde to methyl acetoacetate ensures complete conversion .

What computational tools are recommended for predicting and analyzing the compound’s properties?

Q. Advanced

- Crystallographic software : SHELXL (for refining crystal structures) and Olex2 (for visualization) .

- Molecular docking : AutoDock Vina to study interactions with biological targets (e.g., enzymes inhibited by similar α,β-unsaturated ketones) .

- Spectroscopic simulation : Gaussian 16 for predicting NMR chemical shifts and IR frequencies .

How does the Z/E isomerism of the benzylidene group affect biological activity?

Q. Advanced

- The Z-isomer typically exhibits stronger bioactivity due to optimal spatial alignment with target binding pockets (e.g., observed in pyrazole derivatives from ).

- Isomer ratios can be controlled via photochemical irradiation or selective crystallization .

- Circular Dichroism (CD) : Used to monitor isomerization in solution-phase studies .

What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Q. Advanced

- Tautomer stabilization : Enol-keto equilibria may alter reactivity during large-scale reactions; additives like MgSO₄ can suppress tautomerization .

- Purification bottlenecks : Replace column chromatography with centrifugal partition chromatography (CPC) for higher throughput .

- Byproduct mitigation : Monitor for Michael addition byproducts using LC-MS and optimize reaction time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.